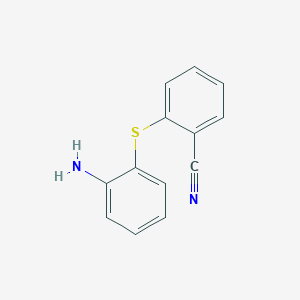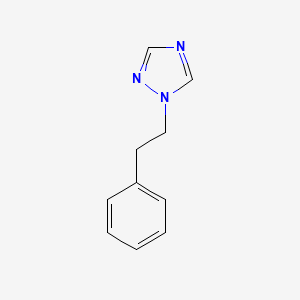
2-Bromo-4-methylthiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-4-methylthiazole and its analogues involves bromination reactions of 2-methyl-4-arylthiazole, where bromine substitutes at specific positions to yield brominated compounds. These reactions are crucial for preparing photoelectric functional materials, and the products' structures are usually confirmed through spectroscopic methods like ^1HNMR (Xue, 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied through various methods, including X-ray crystallography and spectroscopy. These studies reveal detailed insights into the compound's geometry, electronic structure, and intermolecular interactions, which are essential for understanding its reactivity and properties (Zeyrek et al., 2015).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including coupling reactions and substitutions, which allow for the synthesis of complex molecules with potential pharmaceutical applications. These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group, and the methyl group, which can influence the electronic properties of the thiazole ring (Al‐Hashimi et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are crucial for its handling and application in various synthesis protocols. Detailed characterization helps in optimizing the conditions for its use in chemical reactions and material synthesis (Gobinath & Xavier, 2013).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with nucleophiles and electrophiles, its potential for undergoing oxidative and reductive processes, and its behavior in various chemical environments, are influenced by the bromine and methyl groups on the thiazole ring. Understanding these properties is essential for its application in the synthesis of novel compounds with desired functionalities (Martin et al., 2009).
Scientific Research Applications
Synthesis and Antitumor Activity
2-Bromo-4-methylthiazole derivatives have been studied for their antitumor activities. A study by Li et al. (2016) on 2-aminothiazole derivatives, which include structures with bromo and methyl groups, showed potent antitumor activities against human lung cancer and glioma cell lines. The structure-activity relationships of these compounds were also explored (Li et al., 2016).
Chemical Synthesis and Reactions
The chemical synthesis and reactions of this compound derivatives have been a subject of research for decades. Csavassy and Gyoerfi (1974) discussed the synthesis and reactions of 2-aryl-5-diazoacetyl-4-methylthiazoles, demonstrating the diverse chemical properties and reactions these compounds can undergo (Csavassy & Gyoerfi, 1974).
Application in Organic Synthesis
The derivatives of this compound have been utilized in organic synthesis. For instance, Shi et al. (2017) described the use of 4-(2-bromophenyl)-2-methylthiazole in palladium-catalyzed direct arylation. This research showcases the role of such derivatives in facilitating complex organic synthesis processes (Shi et al., 2017).
Bromination Reaction Study
The bromination reaction of 2-methyl-4-arylthiazole, a related compound, has been explored by Xue (2009). This study provides insights into the mechanisms and conditions of bromination reactions, which are crucial for understanding the chemical behavior of thiazole derivatives (Xue, 2009).
Photophysical Properties
This compound derivatives have also been studied for their photophysical properties. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and investigated their absorption and luminescence, contributing to our understanding of the optical properties of these compounds (Murai et al., 2017).
Mechanism of Action
Target of Action
Thiazole compounds, in general, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
They can activate or inhibit biochemical pathways, stimulate or block receptors, and undergo various reactions due to their aromaticity .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 .
Result of Action
Thiazole compounds have been observed to have various biological activities, potentially leading to different cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylthiazole. For instance, dust formation should be avoided, and exposure to mist, gas, or vapors of the compound should be minimized . The use of personal protective equipment is recommended, and all sources of ignition should be removed .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methylthiazole plays a significant role in biochemical reactions, particularly in the preparation of galactoside inhibitors of galectins . Galectins are a family of proteins that bind to beta-galactoside sugars and are involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and apoptosis. The interaction between this compound and galectins is crucial for modulating these processes. Additionally, this compound can interact with other biomolecules, such as enzymes and proteins, through its reactive bromine atom, which can form covalent bonds with nucleophilic sites on these biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound can impact cell function by altering the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are mediated through the compound’s interactions with specific proteins and enzymes within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific target . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings highlight the importance of dose optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting cellular metabolism and energy production .
properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWJAAGXUDNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338868 | |
| Record name | 2-Bromo-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7238-61-1 | |
| Record name | 2-Bromo-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-Bromo-4-methylthiazole in organic synthesis?
A1: this compound serves as a valuable building block for creating diverse thiazole derivatives. For example, it can be employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click" reactions, to produce novel triazole-thiazole hybrids [].
Q2: Can you describe a specific synthesis route for this compound?
A2: One method for synthesizing this compound involves the application of Ganapathi's method []. While the specific details of this method are not provided in the abstract, it likely involves the bromination of 4-methylthiazole.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)

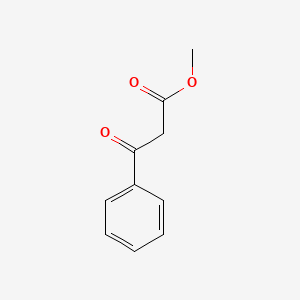


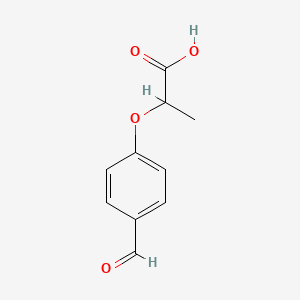
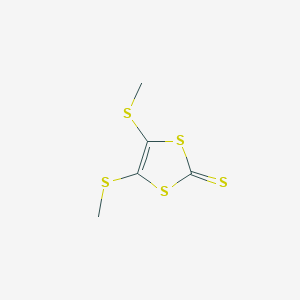
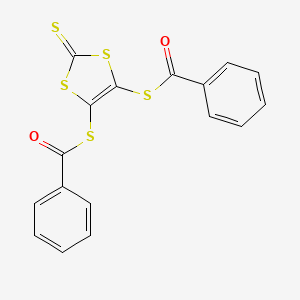
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
